Octakis(bromomethyl)naphthalene

Description

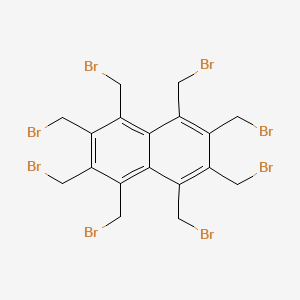

Structure

2D Structure

3D Structure

Properties

CAS No. |

62571-65-7 |

|---|---|

Molecular Formula |

C18H16Br8 |

Molecular Weight |

871.6 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8-octakis(bromomethyl)naphthalene |

InChI |

InChI=1S/C18H16Br8/c19-1-9-10(2-20)14(6-24)18-16(8-26)12(4-22)11(3-21)15(7-25)17(18)13(9)5-23/h1-8H2 |

InChI Key |

YLOKQNUHSLZOKT-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C2C(=C(C(=C(C2=C1CBr)CBr)CBr)CBr)CBr)CBr)CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Octakis Bromomethyl Naphthalene

Historical and Contemporary Approaches to Octa-Substitution on Naphthalene (B1677914) Cores

The concept of attaching eight individual substituents to a naphthalene core, known as octa-substitution or per-substitution, has been a long-standing challenge for chemists. Historically, achieving such a high degree of functionalization was often hindered by steric congestion and the deactivating effects of initial substituents on subsequent reactions. Early methods for introducing multiple substituents onto a naphthalene ring typically relied on electrophilic aromatic substitution reactions. However, these methods often lead to mixtures of isomers and are generally not suitable for achieving complete substitution with bulky groups due to increasing steric hindrance with each successive addition.

Contemporary approaches to synthesizing poly-substituted naphthalenes have evolved significantly, offering more precise control over regioselectivity and yield. Modern synthetic strategies often involve the construction of the substituted naphthalene ring from smaller, functionalized precursors. These methods can include transition metal-catalyzed cross-coupling reactions, cycloaddition reactions, and various annulation strategies. While these modern techniques provide powerful tools for creating complex naphthalene derivatives, the direct and complete substitution of a pre-existing naphthalene core with eight methyl groups, as in the case of octamethylnaphthalene, followed by exhaustive bromination, remains a specialized area of research. The synthesis of other polysubstituted naphthalene derivatives, such as those containing a mix of substituents, has been more extensively explored. youtube.commpg.de

Optimized Synthetic Routes for Octakis(bromomethyl)naphthalene

The primary and most direct route to this compound involves the exhaustive benzylic bromination of its precursor, octamethylnaphthalene. Therefore, the synthesis of octamethylnaphthalene is the critical first step.

The precursor, octamethylnaphthalene, can be synthesized through various methods. One notable approach involves the dimerization and subsequent rearrangement of smaller aromatic units.

Bromination Strategies for Naphthalene Methyl Derivatives

The conversion of methyl groups on a naphthalene ring to bromomethyl groups is typically achieved through radical bromination. This type of reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. For naphthalene derivatives with multiple methyl groups, such as dimethylnaphthalenes or tetramethylnaphthalenes, selective bromination of one or more methyl groups has been successfully demonstrated. For instance, the synthesis of 2,3-bis(bromomethyl)naphthalene (B3052160) has been achieved through the Wohl-Ziegler bromination of 2,3-dimethylnaphthalene (B165509) using N-bromosuccinimide (NBS) and a radical initiator. researchgate.net Similarly, other bromomethylnaphthalene derivatives have been prepared using similar methodologies. dergipark.org.trtandfonline.comyoutube.com

However, the exhaustive bromination of all eight methyl groups in octamethylnaphthalene to yield this compound presents a significant escalation in complexity. The primary challenges include:

Steric Hindrance: The eight methyl groups, particularly those in the peri-positions (1,8 and 4,5), create a highly crowded steric environment. This congestion can hinder the approach of the bulky bromine radical to the benzylic hydrogens.

Reaction Conditions: Achieving complete bromination requires forcing conditions, including a large excess of the brominating agent and a suitable radical initiator, to overcome the steric barriers and the decreasing reactivity of the remaining methyl groups as more bromomethyl groups are introduced.

Catalytic and Radical Initiated Bromination Techniques

The most common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgprepchem.com This method is favored because it provides a low, steady concentration of bromine radicals, which helps to minimize side reactions such as aromatic bromination.

For the exhaustive bromination of octamethylnaphthalene, a significant molar excess of NBS is required. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), although safer alternatives are now preferred.

Radical Initiators: The choice of radical initiator is crucial for the efficiency of the reaction. Common initiators include:

Azobisisobutyronitrile (AIBN): A widely used thermal initiator that decomposes upon heating to generate radicals. chemicalbook.com

Benzoyl Peroxide (BPO): Another common thermal initiator.

Light (UV irradiation): Photochemical initiation can also be employed to generate bromine radicals from NBS. libretexts.org

The reaction progress can be monitored by observing the consumption of the starting material and the formation of the desired product, along with any partially brominated intermediates.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of bromine radicals, minimizing side reactions. |

| Radical Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon thermal decomposition. |

| Solvent | Carbon Tetrachloride (historically), or other non-polar solvents | Dissolves the reactants and facilitates the reaction without interfering. |

| Stoichiometry | Large excess of NBS | To ensure the complete bromination of all eight methyl groups. |

| Temperature | Reflux | To promote the decomposition of the radical initiator and overcome the activation energy of the reaction. |

Purification and Isolation Methodologies for this compound

The purification of the final product, this compound, is a critical step to obtain a compound of high purity. The crude reaction mixture will likely contain the desired product, any remaining starting material, partially brominated intermediates, the succinimide (B58015) by-product from NBS, and residual initiator.

Common purification techniques for polyhalogenated aromatic compounds include:

Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures. For a highly brominated compound like this compound, a mixture of solvents may be necessary to achieve optimal separation. The purification of 2-(bromomethyl)naphthalene, for example, involves recrystallization from ethanol. chemspider.com

Column Chromatography: This technique can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). ncert.nic.in A suitable eluent system is chosen to achieve good separation.

Washing: The crude product can be washed with various solutions to remove specific impurities. For example, washing with an aqueous solution of sodium thiosulfate (B1220275) can remove any residual bromine.

Molecular Structure, Conformational Dynamics, and Stereochemical Analysis of Octakis Bromomethyl Naphthalene

Experimental Elucidation of Solid-State Molecular Architecture

The definitive three-dimensional structure of octakis(bromomethyl)naphthalene in the solid state has been determined through single-crystal X-ray diffraction, providing a foundational understanding of its molecular geometry and packing.

Single-Crystal X-ray Diffraction Studies and Crystallographic Parameters

Single-crystal X-ray diffraction analysis of this compound reveals a chiral conformation in the crystalline state. acs.org The crystallographic parameters obtained from these studies are summarized in the table below.

Table 1: Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₆Br₈ |

| Formula Weight | 903.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.234(2) |

| b (Å) | 11.511(2) |

| c (Å) | 17.014(3) |

| β (deg) | 99.43(3) |

| Volume (ų) | 2167.3(7) |

| Z | 4 |

| Calculated Density (Mg/m³) | 2.770 |

Analysis of the Naphthalene (B1677914) Core Conformation: Helicity and Planarity

In the crystal, the naphthalene core of this compound is forced out of planarity due to severe steric congestion caused by the eight bulky bromomethyl substituents. This results in a distinctly helical twist of the naphthalene nucleus. acs.org This helical conformation is a direct consequence of the steric strain imposed by the peri- and ortho-disposed bromomethyl groups, which cannot be accommodated in a planar arrangement. The deviation from planarity is significant, rendering the molecule chiral in its solid-state form. acs.org

Solution-Phase Stereodynamics and Conformational Interconversion Studies

In solution, this compound exhibits dynamic behavior, with the naphthalene core and the bromomethyl groups undergoing conformational interconversion. The barriers to these processes have been investigated using dynamic spectroscopic techniques.

Dynamic Spectroscopic Techniques for Rotational Barrier Determination

The primary technique employed to probe the rotational barriers in this compound is dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational exchange and, consequently, the energy barrier for these processes. For this compound, the topomerization barrier, which involves the enantiomerization of the molecule, has been determined to be 16.0 kcal mol⁻¹. acs.org This process is believed to entail the 180° rotation of all the bromomethyl groups in a concerted manner, which is coupled with a reversal of the helical twist of the naphthalene core. acs.org

Theoretical and Computational Investigations of this compound Stereochemistry

To understand the three-dimensional structure and dynamic properties of this compound, researchers have employed a variety of computational chemistry techniques. These methods provide insights into the molecule's conformational energetics, the rotational freedom of its substituents, and the prediction of its most stable forms.

Quantum chemical calculations have been instrumental in exploring the potential energy surface of this compound. Density Functional Theory (DFT), a powerful method for calculating the electronic structure of molecules, has been utilized to determine the relative stabilities of different conformers.

One of the key findings from these studies is the existence of two primary conformations, often referred to as the "in" and "out" forms. These labels describe the relative disposition of the bromomethyl groups with respect to the naphthalene plane. In a notable study, DFT calculations at the B3LYP/LANL2DZ level of theory were performed to assess the energetic landscape of these conformers. nih.gov The results of these calculations indicated a preference for the "in" conformation, where the bromomethyl groups are arranged in an alternating up-down fashion, creating a chiral, helical twist in the central naphthalene core. nih.gov

In contrast, Molecular Mechanics (MM3) calculations, another computational method, predicted the opposite order of stability, favoring the "out" conformation. nih.gov This discrepancy highlights the sensitivity of the conformational preference to the computational method employed and underscores the complex interplay of steric and electronic effects in this molecule. The topomerization barrier, which represents the energy required to interconvert between enantiomeric forms through the rotation of all bromomethyl groups and a reversal of the naphthalene helix, has been calculated to be 16.0 kcal/mol. nih.gov

| Computational Method | Predicted Most Stable Conformation | Topomerization Barrier (kcal/mol) |

| DFT (B3LYP/LANL2DZ) | "in" | 16.0 |

| Molecular Mechanics (MM3) | "out" | Not Reported |

This table summarizes the findings from computational studies on the conformational energetics of this compound.

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the available literature, the principles of this technique are highly relevant to understanding the dynamic behavior of its flexible bromomethyl groups. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and rotational dynamics.

The prediction of preferred conformational isomers and their corresponding energy minima is a primary goal of computational stereochemical analysis. As established by DFT and MM3 calculations, the key energy minima for this compound correspond to the "in" and "out" conformers.

The "in" conformation, found to be the more stable according to DFT calculations, is characterized by a chiral C2 symmetry. nih.gov In this arrangement, the bromomethyl groups are positioned in an alternating pattern above and below the distorted naphthalene plane. This conformation was also observed in the solid state by X-ray crystallography, lending experimental support to the theoretical predictions. nih.gov

The "out" conformation represents another potential energy minimum. Although predicted to be less stable by DFT, its consideration is important for a complete understanding of the conformational landscape. The energy difference between these conformers, while not explicitly quantified in readily available literature, is the determining factor in their relative populations at equilibrium. The calculated topomerization barrier of 16.0 kcal/mol indicates that the interconversion between these energy minima is a thermally activated process that is relatively slow at room temperature. nih.gov

| Conformational Isomer | Key Structural Features | Predicted Relative Stability (DFT) |

| "in" Conformer | Chiral C2 symmetry, helical naphthalene core, alternating up-down bromomethyl groups. | More Stable |

| "out" Conformer | All bromomethyl groups are directed away from the naphthalene core in an alternating fashion. | Less Stable |

This table outlines the key characteristics and predicted relative stabilities of the primary conformational isomers of this compound.

Reactivity and Divergent Derivatization Pathways of Octakis Bromomethyl Naphthalene

Nucleophilic Substitution Reactions with Varied Nucleophiles

The eight bromomethyl groups of octakis(bromomethyl)naphthalene are primary benzylic halides, making them excellent electrophiles for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, leading to the synthesis of diverse octakis(functionalized-methyl)naphthalene derivatives.

Facile Displacement of Bromine Atoms

The bromine atoms in this compound are readily displaced by a variety of nucleophiles. The benzylic position of the carbon-bromine bond enhances its reactivity towards substitution, proceeding through mechanisms that can be influenced by the nature of the nucleophile, solvent, and reaction conditions. Strong nucleophiles can effectively displace the bromide ions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at all eight positions. The inherent steric crowding around the naphthalene (B1677914) core, however, can influence the kinetics of these substitution reactions, potentially requiring more forcing conditions compared to less substituted benzylic halides.

Synthesis of Octakis(functionalized-methyl)naphthalene Derivatives

The synthetic utility of nucleophilic substitution on this compound is demonstrated by its reaction with various nucleophiles to yield a range of derivatives. For instance, reaction with thiolate nucleophiles can produce octakis(alkylthiomethyl)naphthalenes or octakis(arylthiomethyl)naphthalenes. A notable example is the synthesis of octakis(cyclohexylthio)naphthalene. rsc.org Similarly, amines, alcohols, and carboxylates can be employed to introduce nitrogen, oxygen, and ester functionalities, respectively. The resulting octafunctionalized naphthalenes are valuable precursors for the construction of dendrimers, functional polymers, and complex ligands for coordination chemistry.

| Nucleophile | Resulting Functional Group | Potential Derivative |

| Thiolates (RS⁻) | Thioether (-S-R) | Octakis(alkylthiomethyl)naphthalene |

| Amines (RNH₂) | Amine (-NHR) | Octakis(aminomethyl)naphthalene |

| Alkoxides (RO⁻) | Ether (-O-R) | Octakis(alkoxymethyl)naphthalene |

| Carboxylates (RCOO⁻) | Ester (-O-CO-R) | Octakis(acyloxymethyl)naphthalene |

| Cyanide (CN⁻) | Nitrile (-CN) | Octakis(cyanomethyl)naphthalene |

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and these strategies can be applied to the derivatization of this compound. The benzylic bromide moieties serve as effective electrophilic partners in these transformations.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille couplings, are cornerstone methods in modern organic synthesis for constructing C-C bonds. While specific examples utilizing this compound are not extensively documented, the reactivity of related bromomethylnaphthalenes suggests its potential as a substrate. For instance, the Suzuki-Miyaura coupling of bromonaphthalene derivatives with boronic acids is a well-established method for forming aryl-aryl bonds. nih.govrsc.org Similarly, the Sonogashira coupling of terminal alkynes with aryl or vinyl halides, including brominated naphthalenes, is a robust method for creating carbon-carbon triple bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org The application of these methods to this compound would enable the synthesis of highly arylated or alkynylated naphthalene cores, leading to materials with interesting photophysical and electronic properties.

A general scheme for a potential Suzuki coupling is shown below:

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product |

| Suzuki Coupling | Organoboronic acid (R-B(OH)₂) | C-C | Octakis(arylmethyl)naphthalene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (alkyne) | Octakis(alkynylmethyl)naphthalene |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C | Octakis(alkyl/arylmethyl)naphthalene |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C (alkene) | Octakis(alkenylmethyl)naphthalene |

Emerging Coupling Methodologies for Diverse Functionalization

Beyond traditional palladium catalysis, emerging coupling methodologies offer new avenues for the functionalization of this compound. Nickel-catalyzed cross-coupling reactions, for example, have gained prominence for their ability to couple a wide range of electrophiles and nucleophiles. Furthermore, copper-catalyzed reactions, often used in conjunction with palladium in Sonogashira couplings, can also mediate various other transformations. The development of novel ligands and catalyst systems continues to expand the scope of cross-coupling reactions, which could be applied to this sterically congested molecule to achieve previously inaccessible structures. For example, tandem reactions, such as a combined click reaction and Sonogashira coupling, have been demonstrated on simpler bromo-iodo-aromatic systems and could potentially be adapted for the complex functionalization of this compound. nih.gov

Transformations Involving Radical Mechanisms

The bromomethyl groups of this compound can also undergo transformations that proceed through radical intermediates. Homolytic cleavage of the carbon-bromine bond can be initiated by heat, light, or radical initiators. On-surface synthesis studies of simpler bis(bromomethyl)naphthalenes on metal surfaces have shown that dehalogenative homocoupling can occur, leading to the formation of dimers or polymers through radical pathways. mpg.de While not a solution-phase method, this highlights the propensity of the bromomethyl groups to generate radical species. In solution, such radical intermediates could potentially be trapped by various radical acceptors or participate in polymerization processes, offering another route to novel materials derived from this compound.

Development of Highly Substituted Naphthalene Architectures as Precursors

The eight reactive bromomethyl groups on the naphthalene core of this compound allow for its use as a central building block in the creation of larger, more complex molecular structures. The reactivity of the benzylic bromide moieties enables their conversion into a variety of other functional groups through nucleophilic substitution reactions. This versatility is key to the construction of highly substituted naphthalene architectures.

One of the most significant applications of this compound is in the synthesis of dendrimers. Dendrimers are perfectly branched, tree-like molecules with a high degree of molecular uniformity. The synthesis of dendrimers can be approached through two main strategies: the divergent method and the convergent method. In the divergent approach, the dendrimer is grown outwards from a central core. This compound serves as an excellent octafunctional core for this purpose.

For instance, research has demonstrated the synthesis of naphthalimide dendrimers utilizing a naphthalene-based core. These dendrimers feature Fréchet-type poly(aryl ether) dendrons, which are known for their stability and well-defined structures. The peripheral functional groups of these dendrimers can be tailored to include moieties such as carbazole (B46965) or oxadiazole, which are known for their charge-carrying properties, making these macromolecules promising for applications in organic light-emitting diodes (OLEDs).

The general synthetic strategy involves the reaction of this compound with the focal point of the pre-synthesized dendrons. The nucleophilic group at the focal point of the dendron, often a phenoxide, displaces the bromide of the bromomethyl group on the naphthalene core, forming a stable ether linkage. This process is repeated for all eight bromomethyl groups, leading to a highly branched, globular macromolecule with a naphthalene core.

Table 1: Representative Reaction Data for the Synthesis of Naphthalene-Cored Dendrimers

| Entry | Core Molecule | Dendron Type | Peripheral Group | Synthesis Method |

| 1 | This compound | Fréchet-type poly(aryl ether) | Carbazole | Divergent |

| 2 | This compound | Fréchet-type poly(aryl ether) | Oxadiazole | Divergent |

The resulting dendrimers can be thoroughly characterized using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the dendrons and the final dendrimer, while Gel Permeation Chromatography (GPC) provides information on the molecular weight and polydispersity of the macromolecules, confirming their monodisperse nature.

The development of these highly substituted naphthalene architectures from this compound opens up new avenues for the creation of functional materials with precisely controlled structures and properties. The ability to introduce a wide range of functionalities at the periphery of these dendrimers allows for the fine-tuning of their physical and chemical characteristics, making them adaptable for a wide array of applications.

Applications in Supramolecular Chemistry and Molecular Recognition

Design and Synthesis of Naphthalene-Based Host Molecules Utilizing Octakis(bromomethyl)naphthalene

The primary utility of this compound in synthetic supramolecular chemistry is as a precursor for creating larger, shaped molecules capable of encapsulating smaller guest molecules. The eight bromine atoms are excellent leaving groups, readily displaced by nucleophiles in substitution reactions, allowing for the attachment of a wide variety of functional groups.

A notable example is the synthesis of "spider-host" molecules. nih.gov These hosts are prepared by reacting this compound with phenols, such as m-cresol, in a Williamson ether synthesis. This reaction replaces all eight bromine atoms with tolyloxymethyl groups, resulting in a large, flexible molecule, Octakis(m-tolyloxymethyl)naphthalene . The numerous aryl side chains can arrange themselves to create a hydrophobic pocket or cavity. The conformation of these side chains is crucial; for instance, an abababab arrangement (where 'a' and 'b' denote substituents above and below the naphthalene (B1677914) plane, respectively) creates a specific host geometry. nih.gov This synthetic strategy allows for the rational design of host molecules with tailored sizes and electronic properties by choosing different phenolic or other nucleophilic reagents.

The general synthetic approach can be envisioned as:

Core Structure: this compound provides the rigid, pre-organized core.

Wall/Arm Extensions: Nucleophilic substitution reactions are used to attach "walls" or flexible "arms" to the core. These extensions are crucial for defining the size and shape of the molecular cavity.

Functional Groups: The attached groups can be further modified to introduce specific functionalities, such as hydrogen bonding sites or chromophores, to fine-tune guest recognition properties.

This modular approach is reminiscent of the synthesis of other cavitands and carcerands, which are host molecules with enforced cavities. While many cavitands are based on resorcinarenes, the use of this compound offers a different geometry and rigidity based on the planar naphthalene system. nih.gov

Host-Guest Complexation Studies

Derivatives of this compound, particularly the "spider-hosts," have been investigated for their ability to form complexes with various guest molecules. These studies are fundamental to understanding the principles of molecular recognition.

Investigation of Binding Affinities and Selectivities with Guest Molecules

The binding of guests within hosts derived from this compound is primarily driven by non-covalent interactions, such as van der Waals forces, hydrophobic effects, and C-H···π interactions. The flexible, yet pre-organized, nature of the host's side chains allows it to adapt to the shape and size of the guest.

For example, octakis(m-tolyloxymethyl)naphthalene has been shown to crystallize with guest molecules like carbon disulfide (CS₂) and dimethyl sulfoxide (B87167) (DMSO). nih.gov The formation of these clathrates (inclusion compounds) demonstrates the host's ability to recognize and bind small organic molecules. The selectivity of these hosts is determined by the complementarity between the host's cavity and the guest's size, shape, and chemical nature. While detailed thermodynamic data on binding affinities (e.g., association constants) for these specific systems are not extensively reported in the initial findings, the formation of stable crystalline complexes is a strong indicator of effective molecular recognition.

| Host Molecule | Guest Molecule | Basis of Interaction |

| Octakis(m-tolyloxymethyl)naphthalene | Carbon Disulfide (CS₂) | Van der Waals, Shape/Size Complementarity |

| Octakis(m-tolyloxymethyl)naphthalene | Dimethyl Sulfoxide (DMSO) | Van der Waals, Dipole-Induced Dipole |

This table illustrates examples of guest complexation by a derivative of this compound.

In related, more general naphthalene-based host systems, association constants can be very high, reaching up to 10¹⁰ M⁻¹ for certain cationic guests, highlighting the potential for designing strongly binding hosts from naphthalene scaffolds. researchgate.net

Mechanisms of Inclusion and Encapsulation Phenomena

The mechanism of guest binding in these "spider-hosts" involves the guest molecule entering a pre-formed or partially pre-formed cavity. The flexibility of the aryloxymethyl arms allows the host to "wrap around" the guest, maximizing favorable interactions and encapsulating it from the bulk solvent. This process is often entropically driven, as the release of multiple solvent molecules upon guest binding can be favorable.

In the solid state, these host-guest complexes can form channel structures. For instance, the complex of octakis(m-tolyloxymethyl)naphthalene with tetraglyme (B29129) forms a novel channel structure, which is retained when the guest is replaced with CS₂. nih.gov This suggests that the host molecules can assemble in a way that creates extended cavities or channels capable of accommodating a series of guest molecules, a key feature for potential applications in materials science, such as for gas storage.

Computational Modeling of Host-Guest Interactions

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the structure and energetics of host-guest interactions involving naphthalene-based systems. For hosts derived from this compound, modeling can predict the most stable conformations of the flexible side chains and elucidate the specific interactions between the host and a potential guest.

DFT calculations can be used to:

Determine the geometry of the host-guest complex.

Calculate the binding energy, providing a theoretical estimate of the complex's stability.

Analyze the nature of the intermolecular forces (e.g., dispersion, electrostatic) that hold the complex together.

Study the dynamics of the host's flexible components. nih.gov

For example, dynamic NMR (DNMR) studies on octakis(m-tolylsulfonylmethyl)naphthalene, a related derivative, have been used to establish the flexibility of the molecule in solution, a property that is crucial for its ability to bind guests and can be correlated with computational models. nih.gov

Role in Molecular Recognition Systems

Molecular recognition is the foundation for sensing, catalysis, and separation technologies. Host molecules derived from this compound have potential as components in such systems. By attaching specific functional groups to the naphthalene core, it is possible to create receptors that are selective for particular analytes.

For example, incorporating chromophores or fluorophores onto the host could lead to sensors where guest binding causes a change in the optical properties (color or fluorescence). A guest molecule entering the cavity could alter the electronic environment of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. While this has been demonstrated for other naphthalene-based systems, the octakis-functionalized scaffold provides a unique platform for arranging multiple signaling units around a binding site. The development of such chemosensors is a promising area for future research using this versatile building block.

Self-Assembly of Supramolecular Architectures from this compound Derivatives

Beyond the encapsulation of single guest molecules, derivatives of this compound can act as building blocks for larger, self-assembled structures. The directional nature of the eight side chains can be used to guide the assembly of molecules into well-defined patterns, such as layers, channels, or discrete cages.

The formation of a channel structure in the solid state by octakis(m-tolyloxymethyl)naphthalene is a prime example of such self-assembly. nih.gov This process is driven by a combination of host-guest interactions and intermolecular forces between the host molecules themselves. The ability to form these ordered, porous structures is of significant interest for applications like molecular sieves or materials for gas storage and separation. The design principle involves creating molecules that, through their specific geometry and intermolecular interactions, spontaneously organize into a functional, macroscopic structure. This bottom-up approach is a cornerstone of modern materials science and nanotechnology.

Coordination Chemistry and Metal Organic Assemblies

Ligand Design and Synthesis from Octakis(bromomethyl)naphthalene Precursors

The foundation of using this compound in coordination chemistry lies in its transformation into multidentate ligands. The eight bromomethyl substituents are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of donor atoms.

Formation of Polydentate N- and S-Heterocyclic Ligands

The reaction of this compound with various N- and S-containing heterocycles is a primary route to forming polydentate ligands. For instance, treatment with imidazole (B134444) or pyridine (B92270) derivatives can lead to the formation of octasubstituted naphthalene (B1677914) cores bearing multiple N-heterocyclic arms. These arms can then coordinate to metal centers. Similarly, reaction with thiols or thio-heterocycles can introduce sulfur donor atoms, creating ligands with a high affinity for soft metal ions. rsc.org The synthesis of such ligands is often a multi-step process, requiring careful control of reaction conditions to achieve the desired degree of substitution and to manage the steric hindrance imposed by the bulky naphthalene core. researchgate.net The rigidity of the naphthalene backbone is a key feature, as it pre-organizes the donor groups in a specific spatial arrangement, influencing the coordination geometry of the resulting metal complexes. researchgate.net

The synthesis of monolateral and bilateral sulfur-heterocycle fused naphthalene diimides (NDIs) has been achieved from monobromo and dibromo NDIs through nucleophilic aromatic substitution reactions and subsequent oxidative aromatization. rsc.org This demonstrates the feasibility of incorporating sulfur-containing heterocycles, which can be extended to the more complex this compound system. The resulting ligands, with their electron-deficient π-systems, are of interest for creating functional materials. rsc.org

Chelating Properties of Derived Ligands

The ligands derived from this compound are inherently polydentate, with the potential to act as chelating agents. A single ligand can bind to a metal ion through multiple donor sites, forming a stable chelate ring. The number of atoms in the chelate ring and the geometry of the ligand backbone are crucial factors in determining the stability and structure of the metal complex. Due to the substitution pattern on the naphthalene core, ligands derived from this compound can offer a variety of coordination pockets. The peri-disubstituted naphthalenes, a related class of compounds, are known for their ability to form rigid C3-backbone chelating ligands. researchgate.net This rigidity and the specific positioning of donor atoms can lead to unique coordination environments and reactivity. researchgate.net

Formation of Discrete Metal Complexes and Metallocycles

The reaction of polydentate ligands derived from this compound with metal ions can lead to the formation of discrete, zero-dimensional structures such as metal complexes and metallocycles. In these assemblies, one or more metal ions are coordinated to a limited number of ligand molecules. The stoichiometry of the reaction, the nature of the metal ion and its preferred coordination geometry, and the denticity and flexibility of the ligand all play a role in determining the final structure.

For example, a ligand with two or more coordinating arms might react with a metal ion that prefers a square planar or tetrahedral geometry to form a simple mononuclear complex. Alternatively, if the coordinating arms are appropriately positioned, a ligand could wrap around a metal ion to form a cage-like complex. If two or more ligands are involved, a metallocycle can be formed, where the ligands act as linkers between multiple metal centers, creating a cyclic structure. The synthesis of such discrete assemblies often requires dilute conditions to favor intramolecular coordination or the formation of small, closed structures over the formation of extended polymers.

Engineering of Coordination Polymers and Metal-Organic Frameworks (MOFs)

When the ligands derived from this compound are designed to have connecting sites that can bridge between metal centers in an extended fashion, they can be used to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These are one-, two-, or three-dimensional networks of metal ions or clusters linked by organic ligands. nih.govsci-hub.se

Use of Naphthalene-Based Ligands for Network Formation

The table below provides examples of coordination polymers and MOFs constructed from various naphthalene-based ligands, illustrating the structural diversity achievable.

| Compound/MOF Name | Metal Ion(s) | Naphthalene-based Ligand | Dimensionality | Key Features |

| [{Zn(L)(DMF)4}·2BF4]α nih.gov | Zn(II) | N2,N6-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide | 1D | Forms channels filled with solvent molecules. nih.gov |

| [{Cd(L)2(Cl)2}·2H2O]α nih.gov | Cd(II) | N2,N6-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide | 1D | Stacked loop-chains forming a sheet-like architecture. nih.gov |

| [Y2(NDC)3(C2H5OH)(H2O)3]n·3(C3H7NO) nih.gov | Y(III) | Naphthalene-2,6-dicarboxylate (NDC) | 3D | Part of a series of six different Y(III) MOFs from the same ligand. nih.gov |

| [Zn(ntca)DMF]n·DMF rsc.org | Zn(II) | 1,4,5,8-naphthalenetetracarboxylate 1,8-monoanhydride | 1D | Chains packed by hydrogen bonding. rsc.org |

| Mn(L)(DMF) rsc.org | Mn(II) | Naphthalene-1,5-diyldioxy-di-acetic acid | 3D | 4-nodal (4,6)-connected network. rsc.org |

Topological Characteristics of Resulting Assemblies

The topology of a CP or MOF describes the underlying connectivity of its constituent nodes (metal ions/clusters and ligands), abstracting the chemical details to a simplified net. rsc.orgwhiterose.ac.uk The high potential connectivity of ligands derived from this compound suggests that they could be used to generate networks with complex and novel topologies. The analysis of these topologies is crucial for understanding the relationship between the structure of the building blocks and the properties of the final material. rsc.orgwhiterose.ac.ukucl.ac.uk

The connectivity and symmetry of the nodes are the most important factors influencing the net topology. rsc.org Software tools like ToposPro can be used to analyze and classify the topologies of these complex networks. topospro.com For MOFs built from complex building blocks, such as those that could be derived from this compound, a hierarchical simplification approach can be used to understand the underlying net topology. rsc.org Some common topologies observed in MOFs include pcu (primitive cubic), fcu (face-centered cubic), and dia (diamondoid). whiterose.ac.ukberkeley.edu The use of highly-connected linkers can lead to more complex, multi-nodal nets. The specific arrangement of the eight coordinating arms on the naphthalene core would strongly influence the resulting topology, potentially leading to unprecedented network structures. berkeley.edu

Applications in Advanced Materials Science

Synthesis of Dendrimers and Hyperbranched Polymers from Octakis(bromomethyl)naphthalene Cores

The eight reactive bromomethyl groups on the this compound molecule make it an ideal starting point, or core, for the synthesis of dendrimers and hyperbranched polymers. nih.govnih.gov These three-dimensional, highly branched macromolecules have properties that are distinct from linear polymers, including a high density of surface functional groups, intramolecular cavities, and low viscosity. nih.gov

The synthesis of dendrimers can be broadly categorized into two main strategies: the divergent method and the convergent method.

The divergent approach begins at the core and grows outwards. In this method, the this compound would serve as the generation-zero (G0) core. A series of reactions would be performed to attach monomer units to each of the eight bromomethyl sites, creating the first generation (G1) dendrimer. Each of these newly added monomers contains reactive sites for the next generation of monomers to be attached. This process of sequential reaction and activation is repeated, with each step creating a new, larger generation (G2, G3, and so on) with a doubling of the peripheral functional groups at each stage. nih.gov This method is well-suited for producing large quantities of dendrimers. nih.gov

| Synthesis Approach | Starting Point | Direction of Growth | Key Characteristics |

| Divergent | Central Core (e.g., this compound) | Core to Periphery (Outward) | Suitable for large-scale synthesis; potential for structural defects in higher generations. nih.gov |

| Convergent | Peripheral Monomers | Periphery to Core (Inward) | High purity and structural perfection; lower overall yield; suitable for lab-scale synthesis. |

A third strategy, known as the double exponential growth technique , combines aspects of both divergent and convergent methods to accelerate the synthesis of large, complex dendrimers. nih.gov

A key advantage of dendrimers is the high density of functional groups on their surface. nih.gov Once a dendrimer has been synthesized using an this compound core, its peripheral branches can be chemically modified to impart specific properties. This functionalization is a critical step in tailoring the macromolecule for specific applications. researchgate.netnanobioletters.com

The choice of functional group depends entirely on the desired application. For example, in biomedical applications, biocompatible groups like polyethylene (B3416737) glycol (PEG) might be attached to improve solubility and reduce toxicity. nanobioletters.com For electronic applications, chromophores or redox-active species could be attached. A study on octakis-functionalized silsesquioxane cores demonstrated the attachment of terpyridine-functionalized polyether dendrons, which were subsequently complexed with Ruthenium(II) to create photo- and redox-active metallodendrimers. nih.gov This approach highlights how a multi-functional core can serve as a scaffold to create complex, functional systems. The terminal groups can be modified for applications in catalysis, drug delivery, or as solubility enhancers. nanobioletters.com

Development of Functional Organic Materials

The naphthalene (B1677914) unit itself possesses interesting physicochemical and spectroscopic properties, making it a valuable component in functional organic materials. researchgate.net The ability of this compound to act as a scaffold for assembling multiple naphthalene units or other functional moieties into a single structure is of significant interest.

Naphthalene derivatives are widely studied for their use in organic electronics and optoelectronics. utm.my Their aromatic structure provides good charge transport properties, and they can be chemically modified to tune their energy levels (HOMO/LUMO) for specific applications like organic light-emitting diodes (OLEDs) or field-effect transistors. researchgate.net

While specific studies on this compound are limited, research on related compounds demonstrates the potential. For instance, on-surface synthesis has been used to polymerize 2,3-bis(bromomethyl)naphthalene (B3052160) into poly(o-naphthylene vinylene), a conjugated polymer, by thermally inducing dehalogenative coupling on a gold surface. mpg.de This indicates that the bromomethyl groups can be used to form new carbon-carbon bonds, creating extended conjugated systems. A scaffold like this compound could thus be used to create high-density, cross-linked, or star-shaped materials with a high concentration of naphthalene chromophores, potentially leading to materials with unique photophysical properties. Dendrimers built with naphthalene cores and functional peripheral groups like carbazole (B46965) or oxadiazole have also been investigated for their emissive properties. researchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The planar, aromatic nature of the naphthalene core promotes strong π-π interactions, which can drive the self-assembly of its derivatives into ordered nanostructures. nih.govnih.gov

Studies on other naphthalene derivatives have shown their ability to form well-defined aggregates in solution or at interfaces. For example, naphthalene-labeled poly(acrylic acid) has been shown to self-assemble in water, with the association driven by the hydrophobic naphthalene groups. nih.govnih.gov Similarly, 1,8-dihydroxy naphthalene has been used as a building block to self-assemble with other components into stable host-guest complexes. mdpi.com A naphthalene-linked chlorophyll (B73375) dimer was even shown to self-assemble into complex ring-shaped structures. rsc.org

The this compound molecule, with its high symmetry and multiple sites for functionalization, is a prime candidate for creating complex, self-assembled systems. By replacing the bromo- groups with moieties that have specific intermolecular interactions (e.g., hydrogen bonding groups, long alkyl chains), it is possible to program the self-assembly of the molecule into films, fibers, or other ordered nanostructures. The crystal packing of various bromomethyl-substituted naphthalenes is heavily influenced by Br···Br contacts and C-H···Br hydrogen bonds, highlighting the importance of these weak interactions in directing the assembly of such molecules in the solid state. nih.gov

Catalytic Applications of this compound Derivatives

The unique architecture of dendrimers and hyperbranched polymers makes them excellent candidates for use in catalysis. nih.govnanobioletters.com They can act as nanoreactors, encapsulating catalytic species within their internal cavities, or as high-surface-area supports, with catalytic sites attached to their numerous peripheral functional groups.

Derivatives of this compound are promising for catalytic applications due to the ability to attach eight catalytic units or catalyst-supporting ligands to a single, stable core. This would result in a material with an exceptionally high local concentration of catalytic sites. Research has shown that naphthalene-based polymers can serve as effective supports for palladium catalysts used in Suzuki cross-coupling reactions. mdpi.com The porous polymer structure helps to stabilize the palladium nanoparticles and prevent them from leaching or aggregating, leading to a highly efficient and reusable catalyst. mdpi.com

By functionalizing an this compound core with appropriate ligands (e.g., phosphines, N-heterocyclic carbenes), it would be possible to create a homogeneous or heterogenized catalyst with eight cooperating active sites. Such a multi-site catalyst could exhibit enhanced activity or selectivity compared to its monomeric counterpart due to cooperative effects between the adjacent catalytic centers. Internally functionalized dendrimers are being explored for applications including the design of novel catalysts. nanobioletters.com

Advanced Theoretical and Computational Methodologies Applied to Octakis Bromomethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules like octakis(bromomethyl)naphthalene, where experimental characterization can be complex. These methods provide detailed insights into molecular geometry, electronic stability, and potential reaction pathways.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific, detailed studies on the reaction mechanisms of this compound are not extensively documented in the literature, the foundational computational work on its structure provides a critical starting point for predicting its reactivity. Theoretical studies on related, simpler naphthalene (B1677914) systems demonstrate that methods like DFT are used to explore reaction mechanisms such as oxidation initiated by hydroxyl radicals or Diels-Alder cycloadditions. researchgate.netchemrevlett.com For this compound, such studies would likely focus on substitution reactions at the bromomethyl groups or reactions involving the strained π-system.

A key study utilized Density Functional Theory (DFT) at the B3LYP/LANL2DZ level and Molecular Mechanics (MM3) to analyze the structure and stability of this compound. These calculations revealed that the molecule adopts a chiral conformation with a twisted naphthalene core to alleviate the severe steric strain. The study focused on two primary conformations: one with the bromomethyl groups in an alternate "in" arrangement and another in an "out" arrangement. The DFT calculations suggested that the "in" form is more stable than the "out" form by 6.3 kcal/mol. Furthermore, these calculations predicted a significant energy barrier of 16.0 kcal/mol for the topomerization process, which involves the 180° rotation of all bromomethyl groups and the reversal of the naphthalene core's helical twist.

| Computational Method | Key Finding | Value |

| B3LYP/LANL2DZ (DFT) | Calculated Stability Difference ("in" vs. "out") | 6.3 kcal/mol |

| B3LYP/LANL2DZ (DFT) | Calculated Topomerization Barrier | 16.0 kcal/mol |

| B3LYP/LANL2DZ (DFT) | Calculated Dihedral Angle (C1-C9-C10-C4) | 18.6° |

| MM3 | Predicted Dihedral Angle (C1-C9-C10-C4) | 31.7° |

| X-ray Crystallography | Experimental Dihedral Angle (C1-C9-C10-C4) | 20.3° |

This table presents key computational findings, highlighting the superior accuracy of DFT methods over Molecular Mechanics in predicting the experimental structure.

These foundational calculations are crucial for any subsequent studies on reaction mechanisms, as they provide the accurate ground-state geometry and energy landscape of the molecule.

Analysis of Aromaticity and Strain in Distorted Naphthalene Derivatives

The substitution of all eight hydrogens on the naphthalene core with bulky bromomethyl groups induces significant steric strain. This forces the normally planar naphthalene ring system into a pronounced helical twist. This distortion has a direct impact on the molecule's aromaticity.

Computational studies on similarly crowded peri-substituted naphthalenes—where substituents are at the 1 and 8 positions—show that steric repulsion leads to significant out-of-plane distortions. researchgate.net This deviation from planarity disrupts the continuous overlap of p-orbitals, which is a hallmark of aromaticity. As a result, a decrease in the aromatic stabilization energy is expected. For this compound, the twist of the naphthalene core is substantial. DFT calculations have shown to be more reliable in predicting the degree of this distortion compared to molecular mechanics methods, which tend to overestimate it. The calculated dihedral angle of 20.3° found in the crystal structure is well-replicated by the B3LYP/LANL2DZ method (18.6°), demonstrating the accuracy of DFT in modeling these strained systems. This structural deformation is a direct consequence of alleviating the steric clash between the eight voluminous substituent groups.

Molecular Modeling and Simulation of Macromolecular Assemblies

The unique, rigid, and three-dimensional structure of this compound makes it an intriguing building block, or "tecton," for constructing larger macromolecular and supramolecular assemblies.

Computational Design of this compound-Based Supramolecular Systems

Computational modeling is a key tool in the rational design of complex supramolecular materials from molecular precursors. nih.gov For a molecule like this compound, its eight reactive bromomethyl sites offer numerous possibilities for covalent extension, potentially forming porous organic cages, metal-organic frameworks, or complex polymers.

The design process would computationally involve:

Defining Linkers: Proposing various chemical linkers to connect multiple this compound units.

Virtual Assembly: Using software to construct virtual models of the resulting large molecules or frameworks.

Conformational Searching: Performing extensive searches to find the most stable three-dimensional structures of these assemblies.

Property Prediction: Calculating key properties of the designed materials, such as porosity, stability, and electronic characteristics, to screen for promising candidates for synthesis.

While specific examples of computationally designed supramolecular systems derived exclusively from this compound are not prominent, the methodologies for such design are well-established in materials chemistry. researchgate.net

Prediction of Self-Assembly Behavior and Intermolecular Interactions

Beyond covalent assembly, molecular simulations can predict how individual this compound molecules might self-assemble through non-covalent interactions like halogen bonding (Br···Br) and van der Waals forces. Molecular dynamics (MD) simulations are particularly suited for this purpose.

An MD simulation would model the behavior of many this compound molecules in a simulated environment (e.g., a solvent or in a vacuum to simulate crystal growth). By calculating the forces between all atoms over time, these simulations can predict how the molecules will arrange themselves, potentially revealing tendencies to form ordered stacks, layers, or other aggregates. semanticscholar.org These predictions are vital for "crystal engineering," where the goal is to design molecules that will crystallize in a specific, desired arrangement to achieve particular material properties. rsc.org

Development of Predictive Models for Structure-Property Relationships

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools in chemistry. They seek to find mathematical correlations between a molecule's structural features (descriptors) and its properties or biological activities.

For halogenated aromatic compounds, a class to which this compound belongs, QSAR models have been developed to predict properties like environmental fate, potential for bioaccumulation, and binding affinity to receptors like the aryl hydrocarbon receptor (AhR). nih.govnih.gov These models often use descriptors derived from computational chemistry, such as molecular orbital energies, charge distributions, and molecular size and shape parameters.

While a specific, dedicated QSAR/QSPR model for this compound has not been reported, the framework for its development exists. Researchers could compute a wide range of molecular descriptors for it and related halogenated naphthalenes and use statistical methods or machine learning to build models that predict specific endpoints. nih.govresearchgate.net For instance, a model could be trained to predict the thermal stability or solubility of various poly-brominated naphthalene derivatives based on their substitution patterns and calculated electronic properties. acs.org Such models are invaluable for screening large numbers of virtual compounds and prioritizing synthetic targets with desired properties.

Future Perspectives and Emerging Research Directions

Exploration of Novel Functionalization Strategies for Octakis(bromomethyl)naphthalene

The eight reactive bromomethyl groups of this compound are key to its potential. These sites are ripe for a variety of nucleophilic substitution reactions, allowing for the attachment of a wide range of functional moieties. Future research will likely focus on developing highly selective and efficient functionalization strategies to control the degree and pattern of substitution. This could involve the use of sterically hindered nucleophiles to achieve partial and regioselective functionalization, or the employment of protecting group strategies to sequentially introduce different functionalities.

Furthermore, the exploration of metal-catalyzed cross-coupling reactions could open up new avenues for creating carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of derivatives with tailored electronic and photophysical properties. The development of "click" chemistry approaches, known for their high efficiency and selectivity, could also provide a powerful tool for the straightforward construction of complex supramolecular systems based on the this compound scaffold.

Integration into Hybrid Organic-Inorganic Materials

The high density of reactive sites on this compound makes it an excellent candidate for the creation of novel hybrid organic-inorganic materials. By reacting the bromomethyl groups with inorganic precursors or surface-modified inorganic nanoparticles, it is possible to covalently link the naphthalene (B1677914) core to a variety of inorganic frameworks.

For instance, co-condensation of functionalized this compound with silica (B1680970) precursors could lead to the formation of highly cross-linked, porous organosilica materials with enhanced thermal and mechanical stability. The naphthalene units would be integral parts of the material's framework, potentially imparting unique optical or electronic properties. Similarly, the grafting of this compound onto the surface of metal oxides, quantum dots, or other nanomaterials could yield functional hybrids with applications in catalysis, sensing, and optoelectronics. The robust covalent linkage would ensure the stability and long-term performance of these composite materials.

Advanced Characterization Techniques for Complex Assemblies

The unique three-dimensional structure of this compound, as revealed by crystallographic studies, presents both challenges and opportunities for characterization. nih.gov In the solid state, the molecule adopts a chiral conformation with a helical naphthalene core and the bromomethyl groups arranged in an alternating "up-down" fashion. nih.gov This intricate structure necessitates the use of advanced characterization techniques to fully understand the nature of its assemblies.

Potential in Smart Materials and Responsive Systems

The ability to introduce a high density of functional groups onto the rigid naphthalene scaffold opens up exciting possibilities for the development of smart materials and responsive systems. By incorporating stimuli-responsive moieties, it is possible to design materials that change their properties in response to external triggers such as light, pH, temperature, or the presence of specific analytes.

Q & A

How can researchers design robust experimental studies to evaluate the toxicity of octakis(bromomethyl)naphthalene while minimizing bias?

To ensure methodological rigor, studies should adhere to standardized risk-of-bias frameworks such as the OHAT/NTP tool . Key criteria include:

- Randomization and blinding : Administer doses in a randomized manner and blind personnel to study groups to avoid performance bias .

- Exposure characterization : Quantify exposure levels using validated analytical methods (e.g., GC-MS) and report uncertainties in dose-response relationships .

- Outcome completeness : Ensure all measured outcomes (e.g., histopathology, biochemical markers) are reported, even if statistically insignificant .

Advanced studies should tier risk-of-bias assessments (e.g., "definitely low" vs. "probably high") to prioritize high-confidence data for hazard identification .

What methodologies are recommended for resolving contradictions in toxicity data across studies of this compound?

Contradictions often arise from variations in exposure models or detection bias. A systematic approach includes:

- Meta-analysis : Aggregate data from animal and in vitro studies (e.g., hepatic enzyme induction, oxidative stress markers) to identify dose-dependent trends .

- Confounding adjustment : Use physiologically based pharmacokinetic (PBPK) models to account for interspecies differences in metabolic pathways (e.g., cytochrome P450 activity) .

- Sensitivity analysis : Test whether conclusions hold when excluding studies with high risk of bias (e.g., unblinded designs or incomplete outcome reporting) .

How can computational tools enhance the design of this compound derivatives with targeted bioactivity?

Computational workflows are critical for structure-activity relationship (SAR) studies:

- Molecular docking : Use tools like AutoDock or One-dock to predict binding affinity to therapeutic targets (e.g., thymidylate synthase for anticancer activity) .

- ADME prediction : Swiss ADME or ADMETLab2.0 can estimate solubility, permeability, and toxicity risks (e.g., hepatotoxicity) to prioritize synthetic targets .

- Quantum mechanical calculations : Optimize bromomethyl substitution patterns to balance reactivity (e.g., alkylation potential) and stability .

What advanced techniques are essential for characterizing the environmental fate of this compound?

Environmental persistence studies require:

- Degradation kinetics : Use HPLC-UV or LC-MS to monitor photolytic/hydrolytic degradation products under controlled conditions (e.g., pH, UV intensity) .

- Partitioning studies : Measure log Kow (octanol-water) and soil sorption coefficients (Koc) to model bioaccumulation potential .

- Biotransformation assays : Incubate with microbial consortia (e.g., Pseudomonas spp.) to identify metabolic pathways and persistent intermediates .

How should researchers validate the synthetic purity and stability of this compound derivatives?

Critical steps include:

- Chromatographic purity : Use HPLC with diode-array detection (DAD) to quantify impurities (e.g., dibrominated byproducts) and confirm ≥95% purity .

- Thermal stability : Differential scanning calorimetry (DSC) or TGA can identify decomposition temperatures (e.g., ≥110°C for safe storage) .

- NMR validation : Assign <sup>1</sup>H/<sup>13</sup>C peaks to confirm substitution patterns and rule out isomerization .

What strategies mitigate detection bias in mechanistic studies of this compound’s biological effects?

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to cross-validate pathways like NF-κB activation or apoptosis .

- Blinded analysis : Use automated image analysis for histopathology (e.g., liver necrosis quantification) to reduce subjective interpretation .

- Positive/negative controls : Include benchmark compounds (e.g., naphthalene for comparative toxicity) to calibrate assay sensitivity .

What are the key considerations for extrapolating this compound toxicity data from animals to humans?

- Cross-species PBPK modeling : Adjust for differences in metabolic rates (e.g., human vs. rodent CYP2F2 activity) and tissue partitioning .

- Dose scaling : Apply allometric equations (e.g., body surface area) to convert animal NOAELs to human equivalent doses .

- In vitro-in vivo extrapolation (IVIVE): Use human primary hepatocytes to validate metabolic activation pathways .

How can researchers leverage existing toxicological databases to prioritize endpoints for this compound studies?

- Data mining : Query PubChem, NIST Chemistry WebBook, or ATSDR profiles using terms like "bromomethylnaphthalene + toxicity + kinetics" .

- Adverse Outcome Pathways (AOPs) : Map mechanistic data (e.g., DNA alkylation → mutagenicity) to AOP-Wiki frameworks for regulatory relevance .

- Benchmark dose modeling : Use EPA’s BMDS software to derive toxicity thresholds from existing dose-response data .

What are the challenges in synthesizing this compound with uniform substitution, and how are they addressed?

- Steric hindrance : Brominate naphthalene precursors stepwise using FeBr3 catalysis under inert atmospheres to control regioselectivity .

- Purification challenges : Employ column chromatography with gradient elution (hexane/EtOAc) to separate isomers (e.g., 1- vs. 2-bromomethyl) .

- Yield optimization : Monitor reaction progress via TLC or in situ FTIR to terminate at maximal octa-substitution .

How do structural modifications of this compound influence its polymer compatibility and material properties?

- Thermal stability : Replace bromine with longer alkyl chains (e.g., octyl) via nucleophilic substitution to enhance compatibility with polyethylene matrices .

- Crosslinking density : Vary bromomethyl content to tune glass transition temperatures (Tg) and mechanical strength in epoxy resins .

- Flame retardancy : Quantify LOI (limiting oxygen index) improvements when incorporated into polypropylene nanocomposites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.